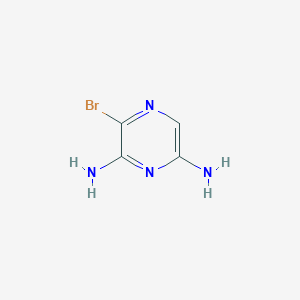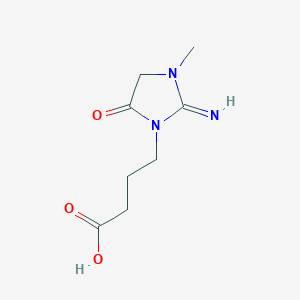![molecular formula C8H4N2S B3116000 Thieno[2,3-b]pyridine-5-carbonitrile CAS No. 21344-31-0](/img/structure/B3116000.png)
Thieno[2,3-b]pyridine-5-carbonitrile
Descripción general
Descripción
Thieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological and biological activities.
Mecanismo De Acción
Target of Action
Thieno[2,3-b]pyridine-5-carbonitrile derivatives have been reported to exhibit a wide range of pharmacological and biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been identified as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mode of Action
For instance, as a Pim-1 kinase inhibitor, it may interfere with the kinase’s role in cell survival and proliferation, thereby exhibiting anticancer activity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the compound’s broad range of biological activities. For example, in its role as a Pim-1 kinase inhibitor, it may affect pathways related to cell survival and proliferation .
Pharmacokinetics
Molecular modeling assays predict low toxicity risk and good oral bioavailability of the substances in humans .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. For example, as a Pim-1 kinase inhibitor, it could potentially induce cell death in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-5-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. One-pot three-component reactions of aldehydes, malononitrile, and thiophenol in the presence of catalysts like triethylamine or nanosized MgO in ethanol have been reported to yield high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: Thieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thieno[2,3-b]pyridine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated this compound reacts with nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various thieno[2,3-b]pyridine derivatives with functional groups like amines, thiols, or hydroxyl groups .
Aplicaciones Científicas De Investigación
Thieno[2,3-b]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds.
Comparación Con Compuestos Similares
Thieno[3,2-b]pyridine: Another heterocyclic compound with similar pharmacological properties.
Thieno[3,4-b]pyridine: Known for its anticancer and anti-inflammatory activities.
Thiophene Derivatives: These compounds share a similar thiophene ring structure and exhibit a wide range of biological activities.
Uniqueness: Thieno[2,3-b]pyridine-5-carbonitrile stands out due to its unique combination of a thieno and pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
thieno[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVJNINZHOJSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289879 | |
| Record name | Thieno[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21344-31-0 | |
| Record name | Thieno[2,3-b]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21344-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Thieno[2,3-b]pyridine-5-carbonitrile a molecule of interest for drug development?
A1: Research suggests that derivatives of this compound exhibit promising inhibitory activity against Protein Kinase C theta (PKC-θ) []. PKC-θ plays a crucial role in T cell activation, making it a potential target for treating autoimmune diseases and preventing graft rejection [].
Q2: How does the structure of this compound influence its activity as a PKC-θ inhibitor?
A2: 3D-QSAR analysis, a computational modeling technique, has been employed to understand the structure-activity relationship of this compound derivatives []. This analysis revealed key structural features influencing their binding affinity to PKC-θ, such as the presence of specific chemical groups and their spatial arrangement within the molecule []. These insights are invaluable for designing more potent and selective PKC-θ inhibitors.
Q3: Besides PKC-θ inhibition, are there other potential applications for this compound derivatives?
A3: Studies have shown that certain this compound derivatives exhibit antimicrobial and antifungal properties []. This indicates their potential for development into novel therapeutic agents against infectious diseases.
Q4: What research methods are used to study this compound and its derivatives?
A4: Researchers utilize a variety of techniques, including:
- Synthesis: New derivatives of this compound are synthesized and characterized using techniques like spectroscopy [, ].
- In vitro assays: The biological activity of synthesized compounds is assessed using cell-based assays to determine their potency and selectivity against specific targets, such as PKC-θ [].
- Computational modeling: 3D-QSAR modeling and docking studies are employed to understand the interactions between this compound derivatives and their biological targets []. This information aids in designing more effective inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)

![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)



![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(propan-2-yloxy)propanoic acid](/img/structure/B3116018.png)
